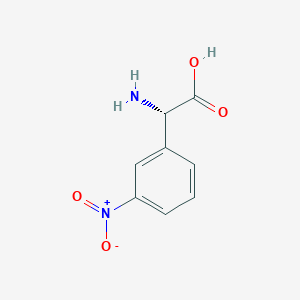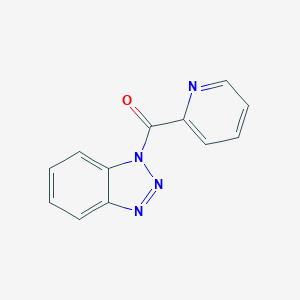![molecular formula C9H7NO B116204 (1As,7bR)-1a,7b-dihydrooxireno[2,3-h]quinoline CAS No. 158060-63-0](/img/structure/B116204.png)
(1As,7bR)-1a,7b-dihydrooxireno[2,3-h]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1As,7bR)-1a,7b-dihydrooxireno[2,3-h]quinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
(1As,7bR)-1a,7b-dihydrooxireno[2,3-h]quinoline has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been found to exhibit anti-cancer and anti-inflammatory properties. In addition, it has been studied for its potential use as a fluorescent probe in biological imaging.
Mechanism Of Action
The mechanism of action of (1As,7bR)-1a,7b-dihydrooxireno[2,3-h]quinoline is not fully understood. However, it has been suggested that it may exert its anti-cancer and anti-inflammatory effects by inhibiting the activity of certain enzymes and proteins involved in these processes.
Biochemical And Physiological Effects
Studies have shown that (1As,7bR)-1a,7b-dihydrooxireno[2,3-h]quinoline can induce apoptosis (programmed cell death) in cancer cells and reduce inflammation in animal models. In addition, it has been found to have low toxicity in vitro and in vivo.
Advantages And Limitations For Lab Experiments
One advantage of using (1As,7bR)-1a,7b-dihydrooxireno[2,3-h]quinoline in lab experiments is its low toxicity, which makes it suitable for use in cell culture and animal studies. However, its limited solubility in water and organic solvents can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on (1As,7bR)-1a,7b-dihydrooxireno[2,3-h]quinoline. One area of interest is its potential use as a fluorescent probe in biological imaging. In addition, further studies are needed to fully understand its mechanism of action and potential applications in medicinal chemistry. Finally, research on improving its solubility and stability could enhance its usefulness in lab experiments.
Synthesis Methods
The synthesis of (1As,7bR)-1a,7b-dihydrooxireno[2,3-h]quinoline involves a multi-step process that includes the reaction of 2-aminobenzaldehyde with cyclohexanone, followed by the reaction of the resulting product with nitromethane. The final step involves the reduction of the nitro group to an amino group using hydrogen gas and a palladium catalyst.
properties
CAS RN |
158060-63-0 |
|---|---|
Product Name |
(1As,7bR)-1a,7b-dihydrooxireno[2,3-h]quinoline |
Molecular Formula |
C9H7NO |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
(1aS,7bR)-1a,7b-dihydrooxireno[2,3-h]quinoline |
InChI |
InChI=1S/C9H7NO/c1-2-6-3-4-7-9(11-7)8(6)10-5-1/h1-5,7,9H/t7-,9-/m0/s1 |
InChI Key |
VHKOGTWROZZNFC-CBAPKCEASA-N |
Isomeric SMILES |
C1=CC2=C([C@@H]3[C@@H](O3)C=C2)N=C1 |
SMILES |
C1=CC2=C(C3C(O3)C=C2)N=C1 |
Canonical SMILES |
C1=CC2=C(C3C(O3)C=C2)N=C1 |
synonyms |
Oxireno[h]quinoline,1a,7b-dihydro-,(1aS)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



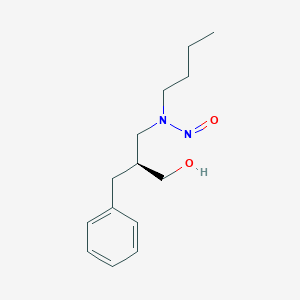
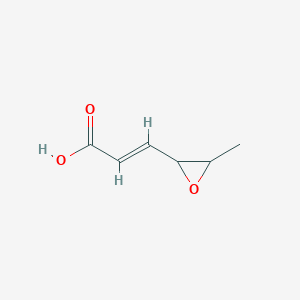
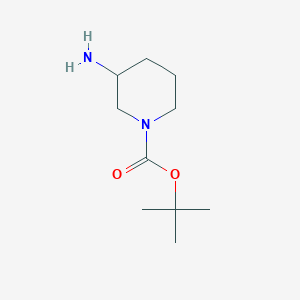
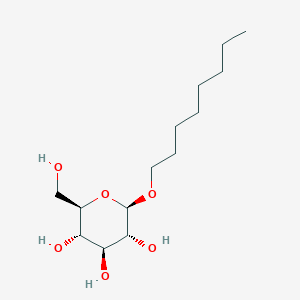
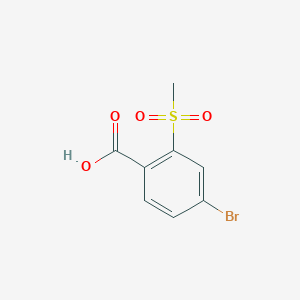
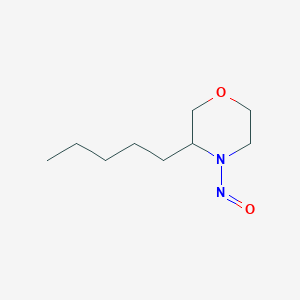
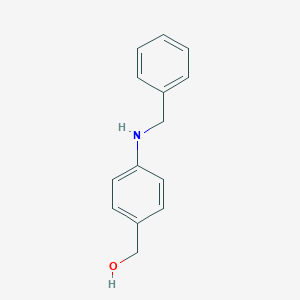
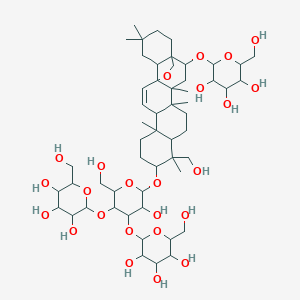
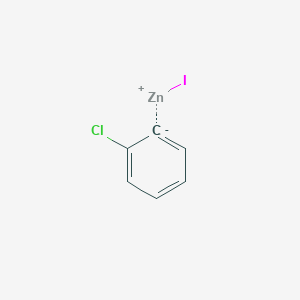
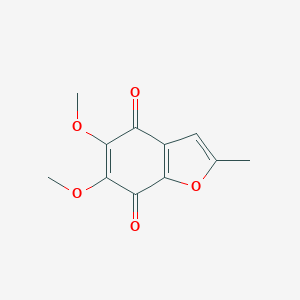
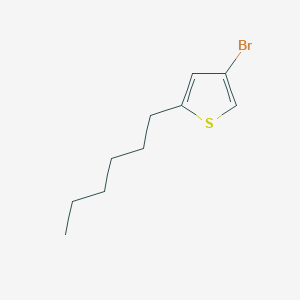
![1-[(2S,3R)-3-Phenyloxiran-2-yl]ethanone](/img/structure/B116147.png)
